
4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline, commonly referred to as IPTFA, is a synthetic organic compound that has a wide range of applications in scientific research. It is a colorless liquid with a faint odor and a melting point of -18 °C. IPTFA is soluble in most organic solvents and is used as a reagent in various chemical reactions. This compound is used in a variety of laboratory experiments due to its unique properties, such as its low volatility and low toxicity.
Scientific Research Applications
Synthesis and Reactivity
The reactivity of trifluoromethyl-substituted anilines has been extensively studied, offering a pathway to novel compounds like isoxazoles and triazines. Anionic activation of trifluoromethyl groups in anilines facilitates the synthesis of these heterocycles, demonstrating the synthetic utility of trifluoromethylated aniline derivatives in constructing complex organic frameworks (Strekowski et al., 1995).
Electrochemical CO2 Reduction
In the context of electrochemical CO2 reduction, rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionalities have been shown to outperform benchmark catalysts. The strategic placement of aniline moieties influences catalytic performance, demonstrating the role of trifluoromethyl-substituted anilines in enhancing CO2 conversion efficiencies (Talukdar et al., 2020).
Material Science and Polymer Chemistry
Trifluoromethoxy-substituted anilines have been identified as key intermediates for further structural elaboration, showcasing their importance in material science and polymer chemistry. Their reactivity under metalation conditions allows for the creation of novel compounds with potential applications in various fields (Leroux et al., 2003).
Additionally, the synthesis of polyurethane cationomers incorporating anil groups indicates the potential for creating polymeric films with fluorescent properties. This underscores the relevance of trifluoromethyl-substituted anilines in developing materials with unique optical characteristics (Buruianǎ et al., 2005).
Novel Syntheses and Applications
Research has also focused on the development of novel syntheses and applications for trifluoromethylated anilines. For instance, the creation of liquid crystal materials from derivatives of trifluoromethyl-substituted anilines highlights the application of these compounds in advanced material science, pointing towards their role in enabling technologies reliant on specific molecular orientations and properties (Miyajima et al., 1995).
properties
IUPAC Name |
4-(3-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)11-4-3-5-12(8-11)21-13-6-7-15(20)14(9-13)16(17,18)19/h3-10H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPOTLHGTYGNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



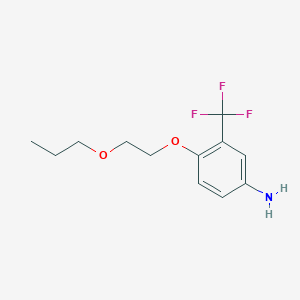
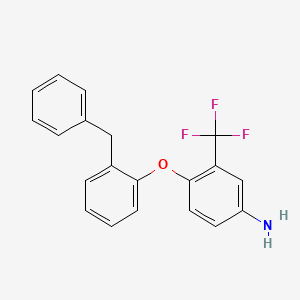
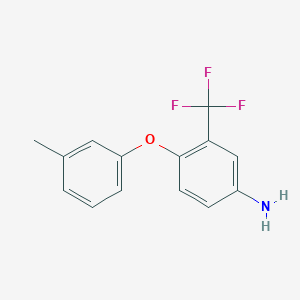

![Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171029.png)




![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3171052.png)
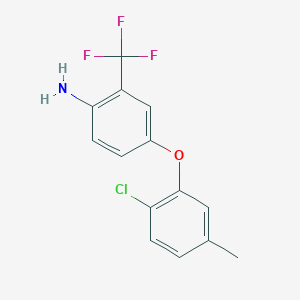
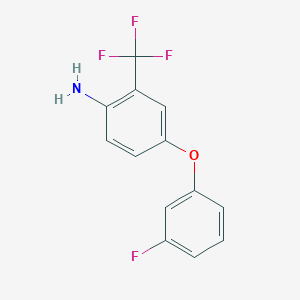

![4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171098.png)